4-Bromo-2-fluorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

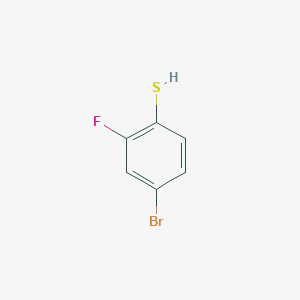

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENIDQSHNHNYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626342 | |

| Record name | 4-Bromo-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174414-93-8 | |

| Record name | 4-Bromo-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174414-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluorothiophenol chemical properties and structure

An In-depth Technical Guide to 4-Bromo-2-fluorothiophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a compound of interest in chemical synthesis and potentially in drug development. This document summarizes its known physical and chemical characteristics, structural information, and safety and handling guidelines.

Chemical Structure and Identification

This compound is a substituted aromatic thiol. The structural details and identifiers are crucial for accurate documentation and use in a research context.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | 4-bromo-2-fluorobenzenethiol[1] |

| Synonyms | 4-Bromo-2-fluorobenzenethiol, 2-fluoro-4-bromothiophenol[1][2] |

| CAS Number | 174414-93-8[2][3][4] |

| Molecular Formula | C₆H₄BrFS[2][3][4] |

| SMILES | C1=CC(=C(C=C1Br)F)S[1] |

| InChI | InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[1] |

| InChIKey | KENIDQSHNHNYOY-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 207.06 g/mol [3][4] |

| Exact Mass | 205.92011 Da[1] |

| Physical State | Liquid[2] |

| Melting Point | No data available[2] |

| Boiling Point | No data available[2] |

| Density | No data available |

| Solubility | No data available[2] |

| LogP | 2.9 (Computed)[1] |

Experimental Data and Protocols

General Synthesis Approach

The synthesis of substituted thiophenols often involves the reduction of the corresponding benzenesulfonyl chloride. A plausible synthetic route for this compound could start from 4-bromo-2-fluoroaniline. This would typically involve diazotization followed by the introduction of a sulfonyl chloride group, and subsequent reduction to the thiol.

Below is a conceptual workflow for a potential synthesis route.

Caption: A potential synthetic pathway for this compound.

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for this compound are not available in the searched sources. For reference, the IR spectra of related compounds like 4-bromothiophenol (B107966) and 4-fluorothiophenol (B130044) show characteristic S-H stretching vibrations, typically in the range of 2550-2600 cm⁻¹, and C-S stretching, as well as aromatic C-H and C=C vibrations.[5][6]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed[1][2] |

| H312 | Harmful in contact with skin[1] |

| H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[1][2] |

Handling:

-

Use only in a well-ventilated area or outdoors.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing fumes, mist, spray, and vapors.[2]

-

Wash skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Store in a dry, cool, and well-ventilated area.[2]

-

Keep the container tightly closed.

-

The compound is noted to be air-sensitive, and storage under an inert gas is recommended.[2]

-

Store at 4°C under nitrogen.[4]

First Aid:

-

If swallowed: Rinse mouth. Get medical help.[2]

-

If on skin: Wash with plenty of water.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

Applications in Research and Development

While specific applications are not extensively documented, this compound serves as a laboratory chemical for scientific research and development.[2] Its structure, featuring bromo, fluoro, and thiol functional groups, makes it a versatile building block in organic synthesis, potentially for the development of novel pharmaceutical compounds and other biologically active molecules. The synthesis of a related compound, 4-bromo-2-fluorobiphenyl (B126189), is noted for its use in preparing non-steroidal anti-inflammatory drugs.[7]

References

- 1. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. CAS 174414-93-8 | 5661-B-03 | MDL MFCD09475475 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromothiophenol(106-53-6) IR Spectrum [m.chemicalbook.com]

- 6. 4-Fluorothiophenol(371-42-6) IR Spectrum [chemicalbook.com]

- 7. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorothiophenol

This technical whitepaper provides a comprehensive overview of the known physical properties of this compound (CAS No. 174414-93-8). The information is compiled for professionals in research and development who require accurate physical and chemical data for experimental design, computational modeling, and process development.

Introduction

This compound is a halogenated aromatic thiol compound of interest in organic synthesis and pharmaceutical development. Its unique substitution pattern, featuring bromine, fluorine, and a thiol group, makes it a versatile building block for creating more complex molecules with potential biological activity. An accurate understanding of its physical properties is fundamental to its application in laboratory and industrial settings.

Molecular and Chemical Identity

The fundamental identifiers and structural information for this compound are summarized below.

| Identifier | Value |

| CAS Number | 174414-93-8[1][2][3][4] |

| Molecular Formula | C₆H₄BrFS[1][3][4] |

| Molecular Weight | 207.06 g/mol [4] |

| Synonyms | 4-Bromo-2-fluorobenzenethiol, 2-Fluoro-4-bromothiophenol[1][3][4] |

| InChI Key | KENIDQSHNHNYOY-UHFFFAOYSA-N[1][3] |

| SMILES | SC1=CC=C(Br)C=C1F[4] |

Tabulated Physical Properties

Quantitative physical property data is crucial for predicting the behavior of a compound in various experimental conditions. The following table summarizes the available data for this compound. It is important to note that key experimental values such as melting and boiling points are not consistently reported in publicly available literature, with some safety data sheets explicitly stating "No data available"[5]. The data presented are primarily computed properties.

| Property | Value | Notes |

| Physical State | Liquid[5] | - |

| Molecular Mass | 207.06 g/mol [5] | - |

| Exact Mass | 205.92011 Da[1] | Computed by PubChem 2.2[1] |

| Melting Point | No data available[5] | - |

| Boiling Point | No data available[5] | - |

| Density | No data available[5] | - |

| Solubility | No data available[5] | While specific data for this compound is unavailable, related compounds like 4-Fluorothiophenol are soluble in organic solvents such as ethyl acetate, DMSO, dichloromethane, and chloroform, but insoluble in water[6]. Similar solubility characteristics can be anticipated. |

| XLogP3-AA | 2.9[1] | A computed measure of lipophilicity[1]. |

| Hydrogen Bond Donor Count | 1[1] | Computed by Cactvs 3.4.8.18[1]. |

| Hydrogen Bond Acceptor Count | 2[1] | Computed by Cactvs 3.4.8.18[1]. |

| Topological Polar Surface Area | 1 Ų[1] | Computed by Cactvs 3.4.8.18[1]. |

Experimental Protocols for Property Determination

Given the absence of published experimental data for several key physical properties, this section outlines standard methodologies for their determination. These protocols serve as a guide for researchers aiming to characterize this compound.

Caption: Workflow for the experimental determination of key physical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or similar digital device).

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Boiling Point Determination (Microscale/Siwoloboff Method)

-

Sample Preparation: A small volume (0.5-1 mL) of the liquid is placed in a small test tube.

-

Apparatus: A short piece of capillary tubing, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in an oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.

Solubility Assessment

-

Solvent Selection: A range of standard laboratory solvents of varying polarity are selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Solubility is determined by visual inspection. The sample is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount that dissolves. For quantitative analysis, techniques like HPLC can be used to measure the concentration of the saturated solution.

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is noted to be air-sensitive, and storage under an inert gas like nitrogen is recommended[5].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[5][7].

-

Safety: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[1][5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical[5].

Logical Relationships in Physical Property Analysis

The physical properties of a molecule are interconnected and dictated by its structure. Understanding these relationships is key for predictive chemistry and process design.

Caption: Interrelationships between molecular structure and physical properties.

This diagram illustrates how the fundamental molecular structure and weight of this compound influence its intermolecular forces and polarity. These, in turn, are the primary determinants for macroscopic physical properties like boiling point, melting point, and solubility. The high computed XLogP3 value suggests significant lipophilicity, which would predict low solubility in water and good solubility in nonpolar organic solvents[1].

Conclusion

This guide consolidates the available physical property data for this compound. While key identifiers and computed properties are well-documented, a notable gap exists in the experimental data for fundamental properties such as melting point, boiling point, and density. The provided standard protocols offer a clear path for researchers to determine these values, enabling more precise and effective use of this compound in synthesis and drug development.

References

- 1. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 174414-93-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

4-Bromo-2-fluorothiophenol molecular weight and formula C6H4BrFS

An In-Depth Technical Guide to 4-Bromo-2-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic thiol compound of significant interest in medicinal chemistry and drug development. The presence of both bromine and fluorine atoms imparts unique electronic and steric properties that are valuable for designing novel therapeutic agents. Bromine can serve as a heavy atom for X-ray crystallography and a site for further chemical modification, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a lead compound. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for this compound, serving as a critical resource for researchers in the field.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction setup, and computational modeling.

| Property | Value |

| Molecular Formula | C₆H₄BrFS |

| Molecular Weight | 207.06 g/mol |

| CAS Number | 174414-93-8 |

| Appearance | Data not consistently available (typical for thiols: colorless to pale yellow liquid or solid) |

| Purity (typical) | ≥97% - 99% |

| Storage Conditions | Store at 4°C under a nitrogen atmosphere |

| XLogP3 | 2.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Role in Drug Discovery

While specific signaling pathways involving this compound are not extensively documented, its utility lies in its role as a versatile building block in fragment-based drug discovery (FBDD). The fluorophenyl group is a common motif in pharmaceuticals, and the additional bromo and thio- functionalities provide reactive handles for library synthesis and bioconjugation.

The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, providing a means to covalently link to proteins or other molecules.

Below is a logical workflow illustrating the role of a functionalized intermediate like this compound in a typical drug discovery process.

Caption: FBDD workflow using a key intermediate.

Experimental Protocols

Synthesis Protocol

The synthesis of substituted thiophenols can often be achieved by the reduction of the corresponding sulfonyl chloride or disulfide. The following protocol is a representative method adapted from procedures for analogous compounds, such as 4-fluorothiophenol (B130044), and involves the reduction of a disulfide intermediate.[2][3][4]

Reaction: Reduction of 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

Materials:

-

4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (or Isopropanol (B130326)/Water mixture)

-

Aqueous Sodium Hydroxide (e.g., 4M NaOH)

-

Hydrochloric Acid (e.g., 6M HCl)

-

Nitrogen gas supply

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere, as thiols can be sensitive to oxidation.

-

Dissolution: Dissolve 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide in a suitable solvent system (e.g., methanol or a mixture of isopropanol and water) in the reaction flask.[3][4]

-

Reducer Preparation: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide. The basic solution helps to stabilize the NaBH₄.[4]

-

Reduction: Heat the disulfide solution to a gentle reflux (e.g., 70-80°C).[3] Add the NaBH₄ solution dropwise via a dropping funnel over a period of 1-2 hours. The initial yellow color of the disulfide solution should fade as the reaction proceeds.[3]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add hydrochloric acid to quench any unreacted NaBH₄ and to neutralize the sodium thiophenolate salt, adjusting the pH to approximately 1-2.[3] This will protonate the thiolate to form the free thiol, this compound, which may separate as an oily lower layer.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for the synthesis of this compound.

Purification and Analysis

The crude product from synthesis requires purification to remove impurities and byproducts, followed by analytical characterization to confirm its identity and purity.

Purification Protocol (Vacuum Distillation):

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound into the distillation flask.

-

Slowly reduce the pressure and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point for the compound under the given pressure. Thiols often have a strong, unpleasant odor, so the distillation should be performed in a well-ventilated fume hood.[5]

Analysis Protocol (HPLC): A High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment based on general protocols for thiophenol analysis.[6][7]

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Procedure:

-

Prepare a standard solution of the purified this compound of known concentration in the mobile phase.

-

Inject the standard to determine the retention time.

-

Inject the sample solution.

-

Purity is determined by the area percentage of the main peak in the chromatogram.

-

Analysis Protocol (¹H and ¹⁹F NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.6 ppm) with splitting patterns corresponding to the protons on the substituted benzene (B151609) ring. A signal for the thiol proton (-SH) may also be observed, though its chemical shift can be variable and it may be broad.

-

¹⁹F NMR: This is a powerful technique for fluorine-containing compounds.[1] A single resonance is expected, and its chemical shift will be characteristic of the fluorine atom's electronic environment.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][8]

| Hazard Class | Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

| Other Hazards | Stench |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5]

-

Handling: Avoid breathing fumes, vapor, or mist. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen).[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 3. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 4. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-2-fluorothiophenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorothiophenol is a substituted aromatic thiol of interest in synthetic chemistry and materials science. Its structure combines a bromine atom, a fluorine atom, and a thiol group on a benzene (B151609) ring, leading to a unique electronic and chemical profile. Accurate spectroscopic characterization is essential for its identification and quality control. This document outlines the predicted spectroscopic data and provides generalized experimental protocols for its acquisition.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide key information. The predictions below are based on additive chemical shift rules and data from analogous compounds such as 4-bromothiophenol (B107966) and 4-fluorothiophenol.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the thiol proton. The chemical shifts (δ) are predicted relative to tetramethylsilane (B1202638) (TMS) in a solvent like CDCl₃.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| SH | 3.5 - 4.5 | s (broad) | - |

| H-3 | 7.20 - 7.30 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2 |

| H-5 | 7.35 - 7.45 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2 |

| H-6 | 7.05 - 7.15 | t | J(H-H) ≈ 8-9 |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will appear as a doublet with a large coupling constant.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |

| C-1 | 125 - 130 | d | ~5-10 |

| C-2 | 160 - 164 | d | ~245-255 |

| C-3 | 117 - 121 | d | ~20-25 |

| C-4 | 118 - 122 | s | - |

| C-5 | 134 - 138 | s | - |

| C-6 | 128 - 132 | d | ~3-5 |

Predicted ¹⁹F NMR Data

The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift is reported relative to CFCl₃.

| Nucleus | Predicted δ (ppm) |

| F | -105 to -115 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

-

Instrumentation: Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A reference compound like CFCl₃ is used externally or internally for chemical shift calibration.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-S, C-F, C-Br, and aromatic C-H and C=C bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100 | Aromatic C-H stretch | Medium |

| ~2550 | S-H stretch | Weak |

| ~1580, ~1470 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | C-F stretch | Strong |

| ~1050 | C-S stretch | Medium |

| ~820 | C-H out-of-plane bend (Aromatic) | Strong |

| ~600-500 | C-Br stretch | Strong |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

For this compound (C₆H₄BrFS), the fragmentation pattern under electron ionization (EI) is predicted. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

| m/z (mass/charge) | Predicted Fragment | Notes |

| 206/208 | [C₆H₄BrFS]⁺• | Molecular ion (M⁺•), showing the isotopic pattern for one bromine atom. |

| 127 | [M - Br]⁺ | Loss of a bromine radical. |

| 173/175 | [M - SH]⁺ | Loss of a sulfhydryl radical. |

| 99 | [C₆H₄F]⁺ | Loss of Br and S. |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane (B109758) or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[4]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Use a split/splitless injector.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape (e.g., initial temperature of 60°C, ramped to 280°C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical scan range would be m/z 40-400 to detect the molecular ion and relevant fragments.

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. rsc.org [rsc.org]

- 3. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 4. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-2-fluorobenzenethiol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this compound and its derivatives.

Summary of Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 4-bromo-2-fluorobenzenethiol. This data is based on established principles of NMR spectroscopy and analysis of related chemical structures. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency used.

Table 1: ¹H NMR Spectral Data of 4-Bromo-2-fluorobenzenethiol

| Protons (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.35 - 7.55 | dd | ³J(H3-H5) ≈ 2.5, ⁴J(H3-F) ≈ 4.5 |

| H-5 | 7.15 - 7.35 | ddd | ³J(H5-H6) ≈ 8.5, ³J(H5-H3) ≈ 2.5, ⁴J(H5-F) ≈ 8.5 |

| H-6 | 7.00 - 7.20 | t | ³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5 |

| SH | 3.50 - 4.50 | s | - |

Table 2: ¹³C NMR Spectral Data of 4-Bromo-2-fluorobenzenethiol

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 (C-S) | 120 - 125 | d | ²J(C1-F) ≈ 15-20 |

| C-2 (C-F) | 160 - 165 | d | ¹J(C2-F) ≈ 240-250 |

| C-3 | 130 - 135 | d | ³J(C3-F) ≈ 3-5 |

| C-4 (C-Br) | 110 - 115 | d | ⁴J(C4-F) ≈ 3-5 |

| C-5 | 128 - 133 | d | ³J(C5-F) ≈ 8-10 |

| C-6 | 115 - 120 | d | ²J(C6-F) ≈ 20-25 |

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra of 4-bromo-2-fluorobenzenethiol is outlined below. Adherence to this protocol will ensure reproducibility and accuracy of the obtained data.

1. Sample Preparation

-

Sample Purity: Ensure the 4-bromo-2-fluorobenzenethiol sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. For more polar samples, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of 5-20 mg of the analyte in approximately 0.6 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.

-

Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial. Gently vortex or sonicate the mixture to ensure complete dissolution. Transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Structural Assignment and Spectral Interpretation

The chemical structure of 4-bromo-2-fluorobenzenethiol with the numbering of the hydrogen and carbon atoms is depicted below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of 4-Bromo-2-fluorobenzenethiol with atom numbering.

The interpretation of the NMR spectra relies on the analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

-

¹H NMR Spectrum:

-

The aromatic region will show three distinct signals corresponding to H-3, H-5, and H-6.

-

The fluorine atom at position 2 will cause splitting of the adjacent proton signals (H-3 and H-6) and also through-space coupling to H-5.

-

The bromine atom at position 4 will primarily influence the chemical shifts of the neighboring protons.

-

The thiol proton (SH) will typically appear as a singlet, although its chemical shift can be variable and it may exchange with residual water in the solvent.

-

-

¹³C NMR Spectrum:

-

The spectrum will display six signals for the six carbon atoms of the benzene (B151609) ring.

-

The most significant feature will be the large one-bond coupling constant (¹J) between C-2 and the directly attached fluorine atom, resulting in a doublet for the C-2 signal.

-

Smaller two-bond (²J), three-bond (³J), and four-bond (⁴J) C-F couplings will also be observed for the other carbon atoms, leading to their appearance as doublets.

-

The carbon atoms attached to the electronegative bromine (C-4) and sulfur (C-1) will have characteristic chemical shifts.

-

The following diagram illustrates the key through-bond coupling relationships that determine the multiplicities of the signals in the ¹H NMR spectrum.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in 4-Bromo-2-fluorobenzenethiol.

This comprehensive guide provides the foundational knowledge for the analysis of the ¹H and ¹³C NMR spectra of 4-bromo-2-fluorobenzenethiol. By following the detailed experimental protocols and utilizing the provided spectral data and interpretation guidelines, researchers can confidently characterize this important chemical compound.

An In-depth Technical Guide to 4-Bromo-2-fluorothiophenol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and known properties of 4-Bromo-2-fluorothiophenol (CAS No: 174414-93-8). The information is intended for use by trained professionals in laboratory and drug development settings.

Chemical Identity and Physical Properties

This compound, also known as 4-bromo-2-fluorobenzenethiol, is a halogenated aromatic thiol compound.[1][2][3] Its chemical structure and key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFS | [1][2][4] |

| Molecular Weight | 207.06 g/mol | [4][5] |

| CAS Number | 174414-93-8 | [1][2][4] |

| Appearance | Not explicitly stated, related compounds are liquids or crystals. | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Purity | ≥97% | [4] |

| Storage Temperature | 4°C, stored under nitrogen | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 |

Source: SynQuest Labs Safety Data Sheet[1][2]

Precautionary Statements:

Prevention:

-

P270: Do not eat, drink or smoke when using this product.[1][4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

Response:

-

P301+P317: IF SWALLOWED: Get medical help.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P317: Get medical help.[4]

-

P330: Rinse mouth.[4]

-

P332+P317: If skin irritation occurs: Get medical help.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[4]

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P405: Store locked up.[4]

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[4][6] Wear suitable protective clothing, including gloves and eye/face protection.[4][6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] It is recommended to store at 4°C under a nitrogen atmosphere.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is required.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1] |

| Skin Contact | Wash with plenty of soap and water. Get immediate medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[1] |

Accidental Release Measures: For spills, evacuate unnecessary personnel and ensure adequate ventilation.[1] For small spills, use a dry chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1] Use explosion-proof equipment.[1] Sweep or shovel spills into an appropriate container for disposal.[1]

Fire and Explosion Hazards

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Fire Hazards: Thermal decomposition can generate toxic and corrosive fumes, including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1][2]

-

Explosion Hazard: There is a risk of explosion if heated under confinement.[1][2] Use water spray or fog to cool exposed containers.[1][2]

Reactivity and Stability

-

Chemical Stability: The product is stable under normal handling and storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[1][6]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1] In case of fire, hazardous decomposition products may include carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1]

Experimental Protocols

A plausible, though unverified, general workflow for its synthesis could involve the following steps. This is a hypothetical procedure and should be adapted and optimized with appropriate laboratory safety reviews and small-scale trials.

Generalized Synthetic Workflow (Hypothetical):

-

Starting Material: A potential starting material could be 4-bromo-2-fluorobenzenesulfonyl chloride.

-

Reduction: The sulfonyl chloride would be reduced to the corresponding thiol. This is often achieved using reducing agents like zinc and an acid, or sodium borohydride.

-

Work-up: The reaction mixture would then be worked up to isolate the crude product. This typically involves extraction and washing to remove impurities and unreacted reagents.

-

Purification: The crude this compound would then be purified, commonly through techniques such as distillation under reduced pressure or column chromatography.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Generalized Experimental Workflow for Thiophenol Synthesis.

Caption: Emergency Response Decision Tree for Exposure.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

4-Bromo-2-fluorothiophenol material safety data sheet (MSDS) highlights

An In-depth Guide for Laboratory Professionals

This document provides a comprehensive overview of the material safety data for 4-Bromo-2-fluorothiophenol (CAS No. 174414-93-8), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling protocols, and emergency procedures, based on globally recognized safety standards.

Identification and Physicochemical Properties

This compound, also known as 4-Bromo-2-fluorobenzenethiol, is a laboratory chemical used in scientific research and development.[1] While specific quantitative data for properties like boiling point, flash point, and density are not consistently available across safety data sheets, its computed properties provide insight into its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C6H4BrFS | Echemi[2], ChemScene[3] |

| Molecular Weight | 207.06 g/mol | ChemScene[3] |

| CAS Number | 174414-93-8 | SynQuest Labs[1], Echemi[2] |

| Computed XLogP3-AA | 2.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 1 Ų | PubChem[4] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory effects.[1][2]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

The GHS warning pictogram associated with these hazards is the exclamation mark (GHS07).[1]

The following diagram illustrates the logical flow from material identification to the assignment of appropriate hazard warnings and precautionary statements.

Experimental Protocols

The safety data sheets reviewed for this guide cite standardized hazard classifications but do not provide detailed experimental protocols for the toxicological or physicochemical tests conducted. The classifications are based on official and authoritative sources, likely following methodologies established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) or similar national standards. For detailed advice on personal protective equipment, EU CEN Standards such as EN 166 (eye-protection), EN 340 (protective clothing), and EN 149 (respiratory protection) are referenced.[5][6]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical upon exposure. The following procedures are recommended.[2][7]

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical help.[2][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1][2] |

This diagram outlines the decision-making process for first responders following a chemical exposure event.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray appropriate for the surrounding fire.[1]

-

Specific Hazards: Thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1] There is a risk of explosion if the material is heated under confinement.[1]

-

Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation. Do not breathe vapors or spray.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1]

-

Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1]

-

Containment and Cleanup: Stop the leak if it is safe to do so. Absorb spills with dry chemical absorbent. For large spills, dike for recovery or use a pump. Use non-sparking, explosion-proof equipment.[1] Collect the material in a suitable container for disposal.[1]

The workflow for managing an accidental release is systematic, prioritizing safety and environmental protection.

Handling and Storage

Safe Handling

-

Ensure good ventilation of the workstation.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if ventilation is inadequate.[1][2]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage Conditions

-

The material is air-sensitive; store contents under an inert gas.[1]

-

Store locked up.[2]

-

Incompatible Materials: Keep away from strong bases and strong oxidizing agents.[1]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Reactivity Profile of the Thiol Group in 4-Bromo-2-fluorothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thiol group in 4-bromo-2-fluorothiophenol. The presence of both an ortho-fluoro and a para-bromo substituent significantly influences the electronic properties of the thiophenol ring, thereby modulating the acidity, nucleophilicity, and oxidation potential of the thiol functional group. This document details the expected reactivity, provides estimated quantitative data, outlines detailed experimental protocols for key transformations, and illustrates relevant reaction pathways. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a substituted aromatic thiol that holds significant potential as a versatile building block in the synthesis of complex organic molecules. The strategic placement of a fluorine atom at the ortho position and a bromine atom at the para position to the thiol group imparts unique reactivity characteristics. The electron-withdrawing nature of these halogens is anticipated to increase the acidity of the thiol proton, enhance its utility in nucleophilic substitution reactions, and influence its behavior in metal-catalyzed cross-coupling reactions. Understanding the nuanced reactivity of this molecule is crucial for its effective application in drug discovery and materials science.

Electronic Effects of Substituents

The reactivity of the thiol group in this compound is primarily governed by the inductive and resonance effects of the fluoro and bromo substituents.

-

Fluorine (ortho): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing resonance effect (+R) by donating a lone pair of electrons to the aromatic ring. However, for halogens, the inductive effect typically dominates. The ortho-position of the fluorine atom can also lead to steric hindrance and potential intramolecular hydrogen bonding with the thiol group.

-

Bromine (para): The bromine atom also exhibits an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its position para to the thiol group allows for effective electronic communication through the π-system of the benzene (B151609) ring.

Overall, the cumulative electron-withdrawing effect of both halogens is expected to decrease the electron density on the sulfur atom and stabilize the corresponding thiolate anion.

Acidity of the Thiol Group (pKa)

The Hammett equation is given by:

log(K/K₀) = ρσ

where:

-

K is the acid dissociation constant of the substituted compound.

-

K₀ is the acid dissociation constant of the unsubstituted compound.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of thiophenols in water, ρ is approximately 2.25.[3]

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

We will use the following Hammett constants:

The pKa of unsubstituted thiophenol is approximately 6.6.

Assuming additivity of the substituent effects:

ΔpKa ≈ -ρ(σp-Br + σo-F) ΔpKa ≈ -2.25 * (0.23 + 0.05) ΔpKa ≈ -2.25 * 0.28 ΔpKa ≈ -0.63

Estimated pKa = pKa(thiophenol) + ΔpKa Estimated pKa ≈ 6.6 - 0.63 Estimated pKa ≈ 5.97

This estimated pKa value, being lower than that of thiophenol, indicates that this compound is a stronger acid due to the electron-withdrawing nature of the halogen substituents.

Reactivity Profile and Key Reactions

The thiol group of this compound is a versatile functional handle that can participate in a variety of chemical transformations.

S-Alkylation (Thioether Formation)

The thiolate anion, readily formed by deprotonation of the thiol with a mild base, is an excellent nucleophile and can undergo S-alkylation with various electrophiles, such as alkyl halides, to form thioethers.

Caption: General scheme for the S-alkylation of this compound.

Experimental Protocol: Synthesis of a 4-Bromo-2-fluorophenyl Alkyl Sulfide

Materials:

-

This compound (1.0 equiv)

-

Alkyl halide (e.g., benzyl (B1604629) bromide, iodomethane) (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound and DMF.

-

Add potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thioether.

Oxidation to Disulfide

Thiols can be readily oxidized to form disulfides. This reaction can be achieved using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air in the presence of a base or a metal catalyst.

Caption: Oxidation of this compound to the corresponding disulfide.

Experimental Protocol: Synthesis of Bis(4-bromo-2-fluorophenyl) disulfide

Materials:

-

This compound (1.0 equiv)

-

Hydrogen peroxide (30% aqueous solution) (1.2 equiv)

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the hydrogen peroxide solution dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

-

If a precipitate forms, collect the solid by filtration. If not, add water to the reaction mixture to precipitate the product.

-

Wash the solid with cold water and dry under vacuum to yield the disulfide. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex molecules. The thiol group may need to be protected (e.g., as a thioether) prior to the cross-coupling reaction to prevent interference with the catalyst.

4.3.1. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage.

Caption: Suzuki-Miyaura coupling of this compound.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Protected this compound

Materials:

-

Protected this compound (e.g., S-methyl derivative) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure:

-

To a Schlenk flask, add the protected this compound, arylboronic acid, and sodium carbonate.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (toluene and water).

-

Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 6-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

4.3.2. Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[5]

Caption: Buchwald-Hartwig amination of this compound.[6]

Experimental Protocol: Buchwald-Hartwig Amination of a Protected this compound

Materials:

-

Protected this compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and cesium carbonate to a Schlenk tube.

-

Add the protected this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Applications in Drug Development and Chemical Biology

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The thiophenol moiety is present in various biologically active compounds. The ability to functionalize the thiol group and the aromatic ring allows for the generation of diverse libraries of compounds for screening.

-

Chemical Probes: The reactivity of the thiol group makes it a candidate for use in the development of chemical probes to study biological systems. For instance, it could be incorporated into molecules designed to react with specific cysteine residues in proteins.

-

Metabolic Stability: The presence of fluorine atoms in drug candidates can often enhance metabolic stability and improve pharmacokinetic properties.

Summary of Quantitative Data

| Property | Value | Method | Reference |

| Molecular Formula | C₆H₄BrFS | - | [7] |

| Molecular Weight | 207.06 g/mol | - | [7] |

| Estimated pKa | ~5.97 | Hammett Equation | [1][3] |

| Hammett Constant (σp-Br) | +0.23 | Experimental | [3] |

| Hammett Constant (σo-F) | +0.05 | Experimental | [3] |

Conclusion

This compound is a valuable synthetic intermediate with a rich and tunable reactivity profile. The electron-withdrawing nature of the fluoro and bromo substituents increases the acidity of the thiol group, making it a competent nucleophile in its deprotonated form. The thiol group readily undergoes S-alkylation and oxidation, while the bromo substituent provides a handle for a variety of palladium-catalyzed cross-coupling reactions. This combination of reactive sites makes this compound a powerful building block for the synthesis of complex and potentially bioactive molecules. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its utilization in a research setting.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. global.oup.com [global.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Electron-Withdrawing Effects in 4-Bromo-2-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic properties of 4-Bromo-2-fluorothiophenol, focusing on the electron-withdrawing effects of its halogen substituents. This molecule is of interest in medicinal chemistry and materials science, where understanding its electronic landscape is crucial for predicting reactivity, acidity, and intermolecular interactions.

Introduction to Electron-Wthdrawing Effects

An electron-withdrawing group (EWG) is an atom or functional group that draws electron density from neighboring atoms towards itself.[1] This influence is primarily exerted through two fundamental mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from the intrinsic electronegativity of an atom or group. Highly electronegative substituents pull electron density along the sigma bond framework, acidifying nearby protons and influencing the reactivity of the molecule. The effect weakens with distance.[1]

-

Resonance (Mesomeric) Effect (-M/+M): This effect involves the delocalization of pi (π) electrons across a conjugated system. Electron-withdrawing groups with pi-acceptor capabilities exhibit a -M effect, while groups with lone pairs that can be donated into a pi-system exhibit a +M effect.

In this compound, the benzene (B151609) ring is substituted with a fluorine atom at the ortho position, a bromine atom at the para position, and a thiol group (-SH) at position 1. Both fluorine and bromine are highly electronegative and are expected to exert strong electron-withdrawing inductive effects.

Analysis of Substituents in this compound

The electronic character of this compound is determined by the interplay of the inductive and resonance effects of its three substituents.

-

Fluorine (Ortho Position): As the most electronegative element, fluorine exerts a powerful -I effect, significantly decreasing the electron density of the aromatic ring. While it also possesses a lone pair that can be donated via resonance (+M effect), its inductive effect is overwhelmingly dominant.[2]

-

Bromine (Para Position): Bromine is also highly electronegative and exhibits a strong -I effect. Similar to fluorine, it has a +M effect, but for halogens, the inductive pull is generally considered to have a greater impact on the overall electron density of the ring.[2]

-

Thiol Group: The thiol group's acidity is a sensitive probe of the electronic effects within the molecule. The presence of the two strong electron-withdrawing halogens is expected to stabilize the conjugate base (thiophenolate anion, ArS⁻) through induction, thereby increasing the acidity of the thiol proton (i.e., lowering its pKa value).

The cumulative effect of having a fluorine atom ortho to the thiol group and a bromine atom para to it is a significant reduction in the electron density of the phenyl ring and a pronounced increase in the acidity of the thiol proton compared to unsubstituted thiophenol.

Quantitative Data: Hammett Substituent Constants

The electronic influence of substituents on a benzene ring can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of benzoic acids in water at 25°C.[2] A positive σ value indicates an electron-withdrawing character, which increases the acidity of the reference benzoic acid. The tables below summarize the Hammett constants for the relevant substituents.

| Substituent | Position | Hammett Constant (σ) | Reference(s) |

| Fluoro (-F) | meta | +0.34 | [3][4][5] |

| para | +0.06 | [4] | |

| Bromo (-Br) | meta | +0.39 | [4][6] |

| para | +0.23 | [3][4][6] | |

| Thiol (-SH) | meta | +0.25 | [3][5] |

| para | +0.15 | [3][5] |

The positive σ values for both fluorine and bromine confirm their electron-withdrawing nature. The larger value for bromine in the para position compared to fluorine reflects the different balance of inductive and resonance effects for these halogens. The overall effect on the acidity of the thiol group in this compound will be a summation of these influences, leading to a significantly lower pKa than that of unsubstituted thiophenol (pKa ≈ 6.6).

Experimental Protocols

To quantitatively assess the electron-withdrawing effects in this compound, the most direct method is the determination of its acid dissociation constant (pKa).

Methodology for pKa Determination via Spectrophotometric Titration

This method is suitable for compounds whose protonated and deprotonated forms have distinct UV-Vis absorption spectra.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 mM) in a suitable solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.

-

Prepare a series of buffer solutions with accurately known pH values, spanning a range of at least 3 pH units centered around the expected pKa of the analyte. A universal buffer or a series of standard buffers can be used.

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a small, constant aliquot of the this compound stock solution to a cuvette containing the buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

-

Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample.

-

Record the spectra for fully protonated (in strong acid, e.g., 0.1 M HCl) and fully deprotonated (in strong base, e.g., 0.1 M NaOH) forms of the compound.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated (ArSH) and deprotonated (ArS⁻) species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated species, and A_min is the absorbance of the protonated species.

-

Visualizations

The following diagrams illustrate the key electronic effects and experimental workflows discussed in this guide.

References

4-Bromo-2-fluorothiophenol: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, 4-Bromo-2-fluorothiophenol is a halogenated aromatic thiol with potential applications as a building block in the synthesis of complex organic molecules. This technical guide provides a summary of its known properties and synonyms.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of synonyms and alternative names for this compound is provided below.

| Synonym | Source |

| 4-Bromo-2-fluorobenzenethiol | [1][2] |

| Benzenethiol, 4-bromo-2-fluoro- | [3][4] |

| 4-BROMO-2-FLUOROBENZENE-1-THIOL | [3] |

| 2-fluoro-4-bromothiophenol | [3] |

| 4-Bromo-2-fluoro thipphenol | [5] |

| 4-Bromo-2-fluoro-benzenethiol | [3][5] |

| SCHEMBL2094551 | [3] |

| CTK0A7527 | [3] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| CAS Number | 174414-93-8 | [1][2] |

| Molecular Formula | C₆H₄BrFS | [1][2] |

| Molecular Weight | 207.06 g/mol | [1][2] |

| MDL Number | MFCD09475475 | [1] |

| SMILES | SC1=CC=C(Br)C=C1F | [2] |

| InChIKey | KENIDQSHNHNYOY-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.87690 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Experimental Information

Due to the lack of specific published experimental workflows or its involvement in defined signaling pathways, diagrams representing these aspects cannot be provided at this time.

Applications in Research and Drug Development

While specific examples of the integration of this compound into drug candidates are not widely documented, its structural motifs are of interest in medicinal chemistry. The presence of both bromine and fluorine atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Thiophenol derivatives are also known to participate in various chemical reactions, making them versatile intermediates for the synthesis of more complex molecules. Therefore, this compound represents a potentially valuable building block for the creation of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, China this compound Manufacturers, China this compound Suppliers - capotchem [chinachemnet.com]

- 4. CAS 174414-93-8 | 5661-B-03 | MDL MFCD09475475 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Page loading... [guidechem.com]

Commercial Suppliers of 4-Bromo-2-fluorothiophenol for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for the research-grade chemical 4-Bromo-2-fluorothiophenol (CAS No. 174414-93-8). This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. This guide presents a comparative summary of suppliers, detailed experimental protocols for its use in common cross-coupling reactions, and a visual representation of a typical synthetic workflow.

Commercial Availability

A critical aspect for researchers is the reliable sourcing of starting materials. This compound is available from several commercial suppliers in various purities and quantities. The following table summarizes the offerings from a selection of vendors to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD) |